2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid
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Overview
Description
2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboxylic acids, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-1,2,3-triazol-1-yl)-benzenecarboxylic acid
- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzaldehyde
- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzonitrile
Uniqueness
2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-3-6(13-5-11-4-12-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJCXYONKJMDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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